molecular formula C11H12F2N2O B13704965 3-(3,5-Difluoro-benzyl)-piperazin-2-one CAS No. 1246548-59-3

3-(3,5-Difluoro-benzyl)-piperazin-2-one

Cat. No.: B13704965
CAS No.: 1246548-59-3
M. Wt: 226.22 g/mol
InChI Key: DJBMJZPBXLYNQY-UHFFFAOYSA-N
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Description

3-(3,5-Difluoro-benzyl)-piperazin-2-one is a chemical compound that features a piperazine ring substituted with a 3,5-difluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Difluoro-benzyl)-piperazin-2-one typically involves the reaction of 3,5-difluorobenzyl bromide with piperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Difluoro-benzyl)-piperazin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce any oxidized forms of the compound.

    Substitution: The fluorine atoms on the benzyl ring can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be facilitated by bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while substitution could introduce various functional groups like hydroxyl or amino groups.

Scientific Research Applications

3-(3,5-Difluoro-benzyl)-piperazin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-(3,5-Difluoro-benzyl)-piperazin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluorobenzyl group can enhance binding affinity and specificity, influencing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Difluorobenzyl bromide
  • 3,5-Difluorobenzyl alcohol
  • 3,5-Difluorobenzonitrile

Uniqueness

3-(3,5-Difluoro-benzyl)-piperazin-2-one is unique due to the combination of the piperazine ring and the difluorobenzyl group. This structure imparts specific chemical and biological properties that can be advantageous in various applications. Compared to similar compounds, it may offer improved stability, reactivity, or binding affinity, making it a valuable compound in research and industry .

Properties

CAS No.

1246548-59-3

Molecular Formula

C11H12F2N2O

Molecular Weight

226.22 g/mol

IUPAC Name

3-[(3,5-difluorophenyl)methyl]piperazin-2-one

InChI

InChI=1S/C11H12F2N2O/c12-8-3-7(4-9(13)6-8)5-10-11(16)15-2-1-14-10/h3-4,6,10,14H,1-2,5H2,(H,15,16)

InChI Key

DJBMJZPBXLYNQY-UHFFFAOYSA-N

Canonical SMILES

C1CNC(=O)C(N1)CC2=CC(=CC(=C2)F)F

Origin of Product

United States

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